3-(3,4-Dichlorophenyl)-1,1-diethylurea
Description
Historical Context and Evolution of Phenylurea Herbicides
The era of chemical weed control rapidly advanced after 1945. researchgate.net The discovery and development of substituted urea (B33335) herbicides began shortly after the end of World War II. researchgate.net In 1951, the significant herbicidal properties of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron) were reported, sparking interest in this class of compounds. cambridge.org This led to the development of other phenylurea herbicides, including Diuron (B1670789), which was introduced by Bayer in 1954. researchgate.netatamanchemicals.com The development of these herbicides, alongside others like the phenoxyacetic acids and triazines, transformed agricultural practices by providing effective and selective weed control. researchgate.net Over the years, the range of phenylurea compounds has expanded, with more than 20 commercial varieties becoming available. google.com
The Chemical Compound: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron/DCMU)
The majority of academic and scientific literature focuses on the dimethylurea derivative, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron or DCMU, rather than its diethylurea counterpart. researchgate.netatamanchemicals.comtcichemicals.comthermofisher.comnih.govnih.govfishersci.comacs.org Diuron is a white, odorless, crystalline solid used as a pre-emergent herbicide to control a wide variety of annual and perennial broadleaf and grassy weeds. atamanchemicals.comcdc.gov It is utilized in agriculture on crops such as asparagus, cotton, and sugarcane, as well as for industrial weed control. atamanchemicals.comucanr.edu
The primary mode of action for Diuron, and phenylurea herbicides in general, is the inhibition of photosynthesis. atamanchemicals.comresearchgate.net Specifically, it blocks the electron transport chain in photosystem II, which disrupts the plant's ability to produce energy and ultimately leads to its death. researchgate.netwikipedia.org
Table 1: Chemical Identification of Diuron
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(3,4-dichlorophenyl)-3,3-dimethylurea thermofisher.com |
| CAS Number | 330-54-1 thermofisher.com |
| Molecular Formula | C9H10Cl2N2O thermofisher.com |
| Molar Mass | 233.1 g/mol cdc.gov |
| Appearance | White to pale cream crystalline powder thermofisher.comcdc.gov |
Research Significance and Interdisciplinary Academic Relevance
The study of substituted urea herbicides like Diuron holds significance across multiple scientific disciplines. In agricultural science , research focuses on its efficacy, selectivity in different crops, and environmental persistence. acs.orgresearchgate.net In environmental science , studies investigate its fate and transport in soil and water systems, as well as its ecotoxicological effects on non-target organisms. researchgate.netresearchgate.net From a toxicological perspective, research has examined its effects on animal models, with some studies indicating that high concentrations of Diuron can be associated with urothelial necrosis and regenerative cell proliferation in rats. nih.govnih.govosti.gov Furthermore, the unique chemical structure of substituted ureas has led to their investigation in pharmaceutical sciences as potential therapeutic agents for various diseases. ontosight.airesearchgate.net
Current State of Knowledge and Research Gaps
The current body of knowledge is heavily skewed towards Diuron. Extensive research has been conducted on its herbicidal mechanism, metabolic pathways in plants, environmental impact, and toxicological profile. nih.govnih.govacs.orgosti.gov
However, a significant research gap exists concerning the specific compound 3-(3,4-Dichlorophenyl)-1,1-diethylurea. While its basic chemical properties are documented, there is a lack of comprehensive studies on its herbicidal efficacy, environmental fate, and toxicological profile compared to Diuron. The influence of the diethyl substitution versus the dimethyl substitution on these properties remains largely unexplored in publicly available literature. Future research should aim to fill this void to provide a more complete understanding of this particular substituted urea herbicide.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea |
| Diuron |
| DCMU |
| Monuron |
| Linuron |
| Chlorbromuron |
| Fenuron |
| Tebuthiuron |
| Isoproturon |
| Chloroxuron |
| Bensulfuron methyl |
| Tritosulfuron |
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENORHLEQQVHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935215 | |
| Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-50-3 | |
| Record name | N′-(3,4-Dichlorophenyl)-N,N-diethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 3-(3,4-dichlorophenyl)-1,1-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15545-50-3 | |
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Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways of 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
The foundational methods for synthesizing Diuron (B1670789) involve the reaction of a dichlorinated aniline (B41778) precursor with a phosgene (B1210022) equivalent, followed by reaction with dimethylamine (B145610).
The industrial production of Diuron is a multi-step process that prioritizes efficiency and yield, starting from basic chemical building blocks. The primary route involves the reaction of 3,4-dichloroaniline (B118046) with phosgene (COCl₂) to form an intermediate, 3,4-dichlorophenyl isocyanate. atamanchemicals.com This highly reactive isocyanate is then treated with dimethylamine to yield the final Diuron product. atamanchemicals.com
An alternative pathway begins with the chlorination of nitrobenzene (B124822) to produce 3,4-dichloronitrobenzene. atamanchemicals.com This compound is subsequently reduced to form 3,4-dichloroaniline, which then follows the same phosgenation and amination sequence described above. atamanchemicals.com
Table 1: Key Reactions in Industrial Diuron Synthesis
| Step | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| Isocyanate Formation | 3,4-Dichloroaniline | Phosgene (COCl₂) | 3,4-Dichlorophenyl isocyanate |
| Urea (B33335) Formation | 3,4-Dichlorophenyl isocyanate | Dimethylamine | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea |
In a laboratory setting, the synthesis of Diuron often mirrors the industrial pathway but with modifications for smaller scales and the use of potentially safer reagents. The core reaction involves treating 3,4-dichlorophenyl isocyanate with dimethylamine. atamanchemicals.com Phosgene, being highly toxic, can be replaced by safer phosgene equivalents such as triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.gov
Another laboratory approach involves the reaction of 3,4-dichloroaniline with dimethylcarbamoyl chloride. nih.gov This method provides a more direct route to the final product, avoiding the isolation of the isocyanate intermediate. Purification of the resulting crude product is typically achieved by recrystallization from solvents like absolute ethanol. nih.gov
Advanced Synthesis Techniques and Isotopic Labeling
For in-depth research into the environmental fate, metabolism, and mechanism of action of Diuron, isotopically labeled versions of the molecule are required.
The synthesis of Carbon-14 (¹⁴C) labeled Diuron is essential for tracer studies. almacgroup.com The position of the ¹⁴C label is critical and is chosen to be in a metabolically stable part of the molecule to ensure the tracer remains with the core structure during biological or environmental processes. almacgroup.com
Table 2: Reported Yields for ¹⁴C-Labeled Phenylurea Herbicides
| Compound | Label Position | Starting Material | Reported Yield |
|---|---|---|---|
| Diuron | Aromatic Ring | Ba¹⁴CO₃ | 8.5% iaea.orgdocumentsdelivered.com |
| Linuron | Aromatic Ring | Ba¹⁴CO₃ | 4.8% iaea.orgdocumentsdelivered.com |
| Linuron | Urea Group | Not Specified | 33% iaea.orgdocumentsdelivered.com |
Chemical Derivatization and Analogue Design
The synthesis of analogs and derivatives of Diuron is a key strategy for understanding how chemical structure influences biological activity.
Structure-Activity Relationship (SAR) studies involve synthesizing a series of compounds with systematic variations to the molecular structure and assessing the impact on their activity. For phenylurea herbicides like Diuron, this often involves modifying the substituents on the phenyl ring or the nitrogen atoms of the urea group. atamanchemicals.com
The synthesis of these analogs generally follows the same fundamental chemical principles used for Diuron itself. researchgate.netmdpi.com For instance, different substituted anilines can be reacted with isocyanates or their precursors to generate a library of urea derivatives. mdpi.com Research has been conducted on the synthesis of various urea and thiourea (B124793) derivatives containing heterocyclic rings (like 1,2,4-triazole) or conjugated to other chemical moieties (like piperazine) to explore new biological activities. mdpi.comnih.gov These studies help to map the chemical features essential for the compound's function, such as the halogen substitution pattern on the aromatic ring, which is a common feature among many active phenylurea compounds like Monuron (4-chlorophenyl) and Chlortoluron (3-chloro-4-methylphenyl). atamanchemicals.com
Exploration of Novel Chemical Scaffolds with Related Biological Activities
The N,N-dialkyl-N'-(dichlorophenyl)urea scaffold, the core structure of 3-(3,4-Dichlorophenyl)-1,1-diethylurea, has served as a template for the exploration of novel chemical structures with a wide range of biological activities. Researchers have systematically modified this foundational scaffold to develop derivatives with potential applications in areas such as cancer immunotherapy, oncology, and pest control. These investigations focus on understanding structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.
Phenylurea Scaffolds as IDO1 Inhibitors
A significant area of research has been the development of phenylurea derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. nih.gov The tryptophan/kynurenine pathway, in which IDO1 is a key enzyme, plays a critical role in cancer immunotherapy. nih.gov By modifying the phenylurea scaffold, new series of compounds have been designed and synthesized to identify potent and selective IDO1 inhibitors. nih.gov
In one study, modifications to the benzene (B151609) ring of a lead phenylurea compound revealed critical insights into the structure-activity relationship. The research indicated that substituting the ortho- or meta-positions with groups like CH3, Cl, CN, or OCH3 resulted in a complete loss of IDO1 inhibitory activity. nih.gov Furthermore, replacing the phenyl ring with a cyclohexyl or n-hexyl group also led to inactive compounds, highlighting the essential role of the aromatic phenyl ring for binding activity. nih.gov
Another study explored linking diphenylurea compounds with 1,2,3-triazole structures to create novel IDO1 inhibitors. frontiersin.orgnih.gov The inhibitory activities of these synthesized derivatives were assessed, revealing promising candidates for further development. frontiersin.orgnih.gov
| Compound | Linker Group | IC50 (μM) against IDO1 |
|---|---|---|
| 3a | Methyl | < 10 |
| 3c | Methyl | < 10 |
| 3g | Isopropyl | 1.73 ± 0.97 |
| 3h | Isopropyl | < 10 |
| Amg-1 (Control) | N/A | 3.97 |
Diaryl Urea Derivatives as Kinase Inhibitors
Expanding on the urea scaffold, researchers have designed diaryl urea derivatives as dual inhibitors of c-MET and VEGFR-2, two tyrosine kinase receptors that play a role in tumor metastasis and cell proliferation. nih.gov A series of 1,3-diphenylurea (B7728601) compounds appended with an aryl pyridine (B92270) moiety were synthesized. One of these compounds, which incorporates a 3,4-dichlorophenyl group, demonstrated potent activity. nih.gov This line of research aims to develop small-molecule inhibitors that can target multiple signaling pathways involved in cancer progression. nih.gov
Phenylurea Derivatives with Insecticidal Activity
The phenylurea scaffold has also been explored for its potential in agriculture. Novel phenylurea derivatives were synthesized and evaluated for their insecticidal activities against various pests, including the diamondback moth, beet armyworm, cabbage caterpillar, and cotton bollworm. mdpi.com All tested derivatives showed strong insecticidal activity against the beet armyworm at a concentration of 10 mg/L. mdpi.com
| Compound | Mortality Rate (%) at 10 mg/L |
|---|---|
| 3a | 89.3 |
| 3b | 85.2 |
| 3c | 81.5 |
| 4a | 88.9 |
| 4b | 84.7 |
| 4c | 82.6 |
Other Related Scaffolds
Further chemical explorations have led to related structures with distinct biological activities. For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) was investigated for its anti-cancer effects in lung cancer, where it was found to inhibit survival, induce apoptosis, and cause cell cycle arrest. nih.gov Additionally, by replacing the oxygen atom of the urea moiety with sulfur, a new thiourea derivative, 1,3-bis(3,4-dichlorophenyl) thiourea, was synthesized and shown to possess strong antioxidant activity. mdpi.com
Detailed Information on the Molecular Mechanisms of Action for this compound is Not Available in Publicly Accessible Scientific Literature
A thorough review of publicly available scientific and technical literature reveals a significant lack of specific research on the molecular mechanisms of action for the chemical compound This compound . While this compound belongs to the phenylurea class of herbicides, which are known inhibitors of photosynthesis, detailed studies outlining its specific interactions and effects, as requested, could not be located.
The vast majority of research in this area has focused on its close chemical analog, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea , commonly known as Diuron or DCMU. nih.govdocumentsdelivered.comvaia.comatamanchemicals.comresearchgate.netwikipedia.orgnih.govresearchgate.netnih.govcdc.govtcichemicals.comosti.gov Phenylurea herbicides generally function by interrupting the photosynthetic electron transport chain in plants and other photosynthetic organisms. umn.eduunl.edu
Studies on structure-activity relationships within this class of herbicides suggest that the fundamental mechanism of action is conserved among related compounds. documentsdelivered.comacs.orgnih.gov This general mechanism involves binding to the D1 protein within Photosystem II (PSII), thereby blocking the electron flow. umn.eduunl.edu However, without specific studies on the diethyl derivative, it is not possible to provide scientifically accurate details regarding its unique binding affinity, the precise dynamics of its disruption of the electron transport chain, or its specific quantitative effects on ATP generation and oxygen evolution.
Therefore, the following sections of the requested article cannot be completed with the required scientific accuracy and specificity for this compound:
Molecular Mechanisms of Action in Photosynthetic and Other Biological Systems
Broader Biochemical and Cellular Interventions
Providing information based on the dimethyl analog (Diuron) would be speculative and would not adhere to the strict requirement of focusing solely on the chemical compound 3-(3,4-Dichlorophenyl)-1,1-diethylurea. Further research and publication in the scientific domain are required to elucidate the specific molecular and biochemical actions of this particular compound.
Influence on Respiratory Systems in Plants
This compound, commonly known as Diuron (B1670789), primarily functions as a potent inhibitor of photosynthesis. However, its influence extends to the respiratory systems of plants. Early research demonstrated that while Diuron's primary impact is on the photosynthetic electron transport chain, it also has secondary effects on cellular respiration. pnas.orgnih.gov In studies using intact chlorophyllic moss spores (Funaria hygrometrica), Diuron at a concentration of 300 nanomolar inhibited photosynthesis but had no direct effect on dark respiration. nih.gov This suggests that under dark conditions, the primary respiratory pathways may remain unaffected by concentrations that are inhibitory to photosynthesis. However, the interplay between these two energy-producing systems is complex. For instance, in the light, when photosynthesis is inhibited by Diuron, the cytochrome oxidase pathway of respiration, which is typically suppressed under high light intensities, may become active. nih.gov This indicates an indirect modulation of respiratory activity as the cell compensates for the loss of photosynthetic energy production.
Interactions with the Mitochondrial Respiratory Chain
Diuron and its structural analogs interact directly with the mitochondrial respiratory chain, affecting oxidative phosphorylation in both plant and non-plant systems. In mitochondria isolated from mung bean (Phaseolus aureus L.), related phenylurea compounds have been shown to inhibit state 3 respiration (ADP-stimulated) and stimulate state 4 respiration (basal). nih.gov This action is indicative of an uncoupling effect, where the electron transport is disconnected from ATP synthesis.
Further studies in non-plant systems have elucidated a more specific mechanism. In the yeast Saccharomyces cerevisiae, Diuron is reported to block the transport of electrons within Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain, specifically between cytochromes b and c1. researchgate.net Research on isolated rat liver mitochondria confirms that Diuron and its metabolites can induce the uncoupling of oxidative phosphorylation. nih.gov This is evidenced by the dissipation of the mitochondrial membrane potential and an increase in basal oxygen consumption, classifying Diuron and its metabolites as mitotoxic agents that cause significant mitochondrial dysfunction. nih.gov
| Substrate | Respiratory State | Observed Effect | Reference |
|---|---|---|---|
| Malate, Succinate, NADH | State 3 (ADP-stimulated) | Inhibition | nih.gov |
| Malate, Succinate, NADH | State 4 (Basal) | Stimulation | nih.gov |
| Malate, Succinate, NADH | Oligomycin-Inhibited | Release of Inhibition (Uncoupling) | nih.gov |
Modulation of Nitrogenase Activity and Oxygen Protection Mechanisms in Cyanobacteria (e.g., Anabaena cylindrica)
In nitrogen-fixing cyanobacteria such as Anabaena cylindrica, a delicate balance must be maintained between oxygen-producing photosynthesis and the oxygen-sensitive nitrogenase enzyme, which catalyzes the conversion of atmospheric nitrogen to ammonia. nih.govmdpi.com These organisms develop specialized cells called heterocysts, which provide a microaerobic environment to protect the nitrogenase. mdpi.comnih.gov This protection relies on both a physical gas diffusion barrier and active respiration within the heterocyst to scavenge any inwardly diffusing oxygen. nih.govnih.gov
Diuron plays a significant role in studies of these protective mechanisms by limiting the supply of reductants from photosynthesis to the heterocyst. Research has shown that inducing a reductant limitation with Diuron increases the oxygen sensitivity of in vivo nitrogenase activity (measured via acetylene (B1199291) reduction). nih.govnih.gov This finding underscores the importance of active, reductant-fueled respiration in protecting the nitrogenase enzyme from oxygen damage. When the flow of reductants is curtailed by Diuron, the heterocyst's respiratory protection is compromised, leading to increased inhibition of nitrogenase by oxygen. nih.gov
| Condition | Effect | Mechanism | Reference |
|---|---|---|---|
| Addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Increased O₂ sensitivity of in vivo acetylene reduction | Induces a limitation of reductant supply from photosynthesis to heterocysts, compromising respiratory oxygen protection of the nitrogenase enzyme. | nih.govnih.gov |
Potential Interactions with Aryl Hydrocarbon Receptors
Beyond its effects on photosynthesis and respiration, this compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in the metabolism of xenobiotics, among other functions. nih.govyoutube.com
Studies have demonstrated that Diuron can competitively bind to the AhR, stimulate its transformation and subsequent binding to DNA, and activate AhR-dependent gene expression. nih.govnih.govresearchgate.net For example, in mouse hepatoma (Hepa1c1c7) cells, Diuron was shown to induce the expression of Cytochrome P450 1A1 (CYP1A1) mRNA, a well-known AhR target gene. nih.govnih.gov This activity was confirmed across various species, with Diuron inducing AhR-dependent reporter gene expression in stably transfected mouse, rat, guinea pig, and human cell lines. nih.gov These findings establish that Diuron and related phenylurea compounds are ligands for the AhR, capable of acting as partial agonists and thereby inducing or inhibiting AhR-dependent biological effects. nih.govresearchgate.net
| Activity | Experimental Evidence | Cell/System Used | Reference |
|---|---|---|---|
| Ligand Binding | Competitively binds to the AhR | Guinea pig hepatic cytosol | nih.gov |
| AhR Transformation & DNA Binding | Stimulates AhR transformation and binding to Dioxin Response Elements (DREs) | In vitro and intact cells | nih.govnih.gov |
| Gene Expression Induction | Induces CYP1A1 mRNA levels | Mouse hepatoma (Hepa1c1c7) cells | nih.govnih.gov |
| Reporter Gene Activation | Induces AhR-dependent luciferase reporter gene expression | Mouse, rat, guinea pig, and human cell lines | nih.gov |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structural Determinants for Photosystem II Inhibitory Activity
The effectiveness of Diuron (B1670789) as a PSII inhibitor is highly dependent on its specific molecular structure. Key determinants include the substituted phenyl ring, the urea (B33335) bridge, and the N-alkyl substituents, all of which contribute to the molecule's interaction with the D1 protein.
Phenyl Ring Substitutions: The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature for high activity. These electron-withdrawing groups are essential for the molecule's interaction with the binding site. Computational docking studies have shown that these substitutions influence the electronic distribution across the molecule, which is related to binding activity. researchgate.net
Urea Moiety: The -NH-CO-N- bridge is fundamental for the compound's function. It acts as a hydrogen bond donor and acceptor, forming a crucial hydrogen bond with the histidine 215 residue (His215) within the D1 protein's binding pocket. nih.gov
N-Alkyl Groups: The nature of the substituents on the terminal nitrogen atom significantly influences activity. In the case of Diuron's close analog, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), the two methyl groups are essential. Replacing one methyl group with a methoxy (B1213986) group (Linuron) or having only one methyl group (Monuron) alters the binding affinity. Studies comparing Diuron and Metobromuron highlight that different substituents on the phenyl ring and/or the tail-like urea portion result in significant intra-class variation in binding capacity. nih.gov Generally, having two small alkyl groups, like the two ethyl groups in Diuron or two methyl groups in DCMU, confers high potency.
A minor modification in the D1 protein itself can drastically alter herbicide binding, as seen in triazine-resistant biotypes of Senecio vulgaris L. While these resistant chloroplasts show a specific loss of atrazine-binding capacity, Diuron binding is only slightly decreased, indicating a subtle but significant difference in the binding interactions of these two herbicide classes. nih.gov
The biological activity of phenylurea herbicides is strongly correlated with their physicochemical properties, particularly lipophilicity. mdpi.com
Lipophilicity: This property, often expressed as the octanol-water partition coefficient (log K_ow_), is a dominant determinant of PSII inhibitory activity. mdpi.comresearchgate.net The hydrophobic nature of the D1 binding domain necessitates a certain degree of lipophilicity for the inhibitor to effectively access and bind to the site. mdpi.com Phenylurea herbicides are generally considered moderately mobile compounds with a tendency to adsorb to soil and sediment, a behavior influenced by their molecular properties, including log K_ow_. researchgate.netresearchgate.net
Electronic Properties: The electronic nature of the substituents on the phenyl ring also plays a key role. Electron-withdrawing groups, such as the chlorine atoms in Diuron, are advantageous for activity. mdpi.com Quantum chemistry studies have confirmed that the electron distribution in the substituents is directly related to binding activity. researchgate.net
The interplay of these properties dictates the compound's ability to traverse biological membranes, reach the thylakoid membrane, and fit optimally into the Q_B_ binding niche.
Comparative Structure-Activity Profiling with Analogous Compounds
Comparing Diuron to other analogous compounds provides a broader understanding of the structural requirements for PSII inhibition.
The phenylurea class encompasses a wide range of herbicides, with variations in substitution on both the phenyl ring and the urea nitrogen. ontosight.aiboray-chem.com
Ring Substitutions: The position and nature of substituents on the phenyl ring are crucial. For instance, 4-substituted phenyl ureas have been found to be more active than 2-substituted derivatives in some biological assays, a difference attributed to steric hindrance and the "ortho effect" in the latter. itmedicalteam.pl
N-Substitutions: The degree and type of substitution on the terminal nitrogen atom of the urea group are critical. A comparative study of PSII-inhibiting herbicides demonstrated that Diuron (DCMU) has one of the strongest binding abilities and highest affinities for the D1 Q_B_ site, superior to its analog Metobromuron. nih.gov This difference is attributed to the specific N-alkyl and phenyl ring substitutions.
The following table presents IC_50_ values (the concentration required to inhibit 50% of a biological process) for Diuron and related phenylurea compounds, illustrating the impact of structural variations on PSII inhibitory activity.
| Compound Name | Structure | PSII Inhibition IC_50 (µM) | Key Structural Difference from Diuron |
| 3-(3,4-Dichlorophenyl)-1,1-diethylurea (Diuron) | 3,4-dichloro, N,N-diethyl | ~0.035 | Reference Compound |
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) | 3,4-dichloro, N,N-dimethyl | 0.04 | N,N-dimethyl instead of N,N-diethyl |
| 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron) | 4-chloro, N,N-dimethyl | 0.12 | Lacks 3-chloro group, N,N-dimethyl |
| 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron) | 3,4-dichloro, N-methoxy, N-methyl | 0.08 | One ethyl group replaced by a methoxy group |
| 1,1-Dimethyl-3-phenylurea (Fenuron) | Unsubstituted phenyl, N,N-dimethyl | 2.5 | Lacks phenyl substitutions, N,N-dimethyl |
Note: IC_50_ values can vary depending on the experimental system (e.g., isolated chloroplasts, whole cells) and conditions. The values presented are representative for comparative purposes.
While structurally distinct, other chemical classes can also function as inhibitors of photosynthesis, sometimes interacting with the same D1 protein site.
Thiazolidinediones (TZDs): This class of compounds is primarily known for its applications as antidiabetic agents. fpub.org While some research has explored TZD derivatives as potential α-glucosidase inhibitors, their role as direct Photosystem II inhibitors is not well-established in the primary literature. fpub.orgresearchgate.net
Thiazolyliden-ketonitriles: This group of compounds has been identified as a class of photosynthetic inhibitors that block electron flow on the acceptor side of PSII. researchgate.net They displace radiolabeled herbicides from the thylakoid membrane and have been shown to bind to the D1 protein, similar to urea-type inhibitors. researchgate.net
Triazines and Uracils: These are well-known classes of PSII inhibitors that, like phenylureas, bind to the Q_B_ protein, blocking electron transport. lsuagcenter.com A study on resistant Senecio vulgaris biotypes showed that resistance to the triazine herbicide atrazine (B1667683) was caused by a minor modification to the D1 protein that specifically prevented atrazine binding but only slightly affected Diuron binding, indicating an overlapping but not identical binding interaction. nih.gov
Heterocyclic compounds represent another diverse group of molecules investigated for their photosynthesis-inhibiting properties.
Quinoline (B57606) Derivatives: Several studies have synthesized and tested quinoline derivatives for their ability to inhibit photosynthesis. nih.govresearchgate.net Some hydroxyquinolinecarboxamides have shown biological activity similar to or even higher than the standard DCMU (Diuron). nih.gov Research has found that certain quinolines can inhibit PSII at sites that are insensitive to DCMU, suggesting alternative binding modes or locations. nih.gov The structure-activity relationships for these compounds are also under investigation, with lipophilicity and the electronic properties of substituents being important factors. researchgate.netacs.org
Other Heterocyclic Compounds: A novel class of heterocyclic ortho-quinones, specifically 7-substituted 6-bromo-benzo ontosight.ainih.govimidazo[1,2alpha]pyridin-8,9-diones, were found to be excellent inhibitors at the Q_B_ site of the D1 protein. nih.gov Interestingly, displacement experiments indicated that these compounds behave non-competitively with respect to traditional PSII herbicides, suggesting they represent a new type of PSII inhibitor with a different binding interaction. nih.gov Other heterocyclic systems, such as quinazolines, have also been the focus of extensive SAR studies, although often for different biological targets like EGFR kinase. nih.govmdpi.com
This comparative analysis underscores the specific structural requirements for potent PSII inhibition while also highlighting the existence of diverse chemical scaffolds that can achieve this biological effect, sometimes through different modes of interaction with the target protein complex.
Molecular Modeling and Computational Chemistry Approaches
Computational methods provide a powerful lens through which the intricate interactions between this compound and its target protein can be investigated. These approaches range from predicting the binding orientation of the inhibitor within the protein's active site to quantifying the energetic contributions of various molecular interactions.
Molecular docking simulations are instrumental in predicting the preferred orientation and binding affinity of a ligand to its receptor. In the case of this compound, its primary target is the D1 protein of Photosystem II, where it competes with the native plastoquinone (B1678516) for the QB binding site. nih.gov
Docking studies have revealed that this compound establishes specific interactions within the QB binding pocket. A key interaction involves the formation of a hydrogen bond between the carbonyl group of the urea moiety and the ND1 atom of the Histidine 215 (His215) residue of the D1 protein. nih.gov This hydrogen bond is a critical anchor for the inhibitor within the binding site. In addition to this key hydrogen bond, the molecule is further stabilized by non-polar interactions with surrounding amino acid residues, including Met214, Leu218, Ala251, Phe255, Ser264, and Leu271.
The binding affinity of this compound to the D1 protein has been quantified through the calculation of binding energies. These calculations consider various energetic contributions, including intermolecular energy, internal energy of the ligand, and torsional free energy. Comparative docking studies with other PSII-inhibiting herbicides have demonstrated the high affinity of this compound for the D1 QB site. For instance, calculated solvation free energy (ΔGint) and free energy of assembly dissociation (ΔGdiss) have shown that diuron, a closely related compound, exhibits one of the strongest binding abilities among a series of tested herbicides. nih.gov
| Herbicide | Solvation Free Energy (ΔGint) (kcal/mol) | Free Energy of Assembly Dissociation (ΔGdiss) (kcal/mol) |
|---|---|---|
| Diuron | -8.2 | -8.2 |
| Terbuthylazine | -7.9 | -7.9 |
| Metribuzin | -7.8 | -7.8 |
| Metobromuron | -7.2 | -7.2 |
| Bentazon | -0.1 | -0.1 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the efficacy of novel compounds and for understanding the key molecular features that govern their activity.
For phenylurea herbicides, including this compound, QSAR studies have been conducted to correlate their inhibitory effects on Photosystem II with various molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
A notable QSAR study on a series of N'-phenyl-N,N-disubstituted ureas demonstrated that the inhibitory efficiency on PSII electron transfer is significantly influenced by the substitution pattern on the phenyl ring. doaj.org The presence of a 3,4-disubstitution, as seen in this compound, was found to enhance the inhibitory activity. doaj.org The lipophilicity of the N-substituents was also identified as a crucial factor, although an excessive increase in chain length could lead to a decrease in activity. doaj.org
The predictive power of a QSAR model is assessed through rigorous statistical validation. Key statistical parameters include the correlation coefficient (R²), which measures the goodness of fit of the model, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability. A robust QSAR model will have high values for both R² and q². For instance, a QSAR model developed for the soil sorption coefficient of phenylurea herbicides, a property related to their environmental fate and bioavailability, achieved an R² of 0.938 and a q² of 0.917, indicating a strong predictive capacity.
More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the SAR. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. While specific CoMFA or CoMSIA studies on a series of this compound analogs are not extensively reported in the literature, the principles of these methods are highly applicable to understanding its interaction with the D1 protein.
| Statistical Parameter | Value | Description |
|---|---|---|
| N | 44 | Number of compounds in the dataset |
| R² | 0.938 | Correlation coefficient (goodness of fit) |
| S | 0.119 | Standard deviation of the regression |
| F | 115.18 | Fisher's F-test value (statistical significance) |
| q² | 0.917 | Cross-validated correlation coefficient (predictive ability) |
| Scv | 0.211 | Cross-validated standard deviation |
While docking simulations provide a static snapshot of the inhibitor-protein interaction, the dynamic nature of these interactions is better understood through techniques like molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that occur upon ligand binding and a more detailed understanding of the binding energetics.
The binding energetics can be further dissected using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. The total binding free energy is typically decomposed into several components, providing a detailed picture of the driving forces behind the interaction.
A typical breakdown of the binding free energy components includes:
Van der Waals energy: Represents the attractive and repulsive forces between non-bonded atoms.
Electrostatic energy: Accounts for the electrostatic interactions between the charged and polar groups of the ligand and the protein.
Polar solvation energy: The energy required to transfer the polar parts of the molecule from a vacuum to the solvent.
Nonpolar solvation energy: The energy associated with the creation of a cavity in the solvent to accommodate the molecule.
Genetic Basis of Herbicide Resistance in Target Organisms
The genetic foundation of resistance to Diuron is diverse, involving different modes of inheritance and specific molecular mutations. These genetic adaptations are critical for the survival of organisms in environments with high herbicide pressure.
Uniparental (Non-Mendelian) Inheritance Patterns of Resistance (e.g., in Chlamydomonas reinhardii)
In the unicellular green alga Chlamydomonas reinhardii, resistance to Diuron and other photosystem II (PSII) inhibiting herbicides often follows a non-Mendelian, or uniparental, pattern of inheritance. nih.govwordpress.com This is because the gene conferring resistance is located in the chloroplast DNA, which is typically inherited from only one parent (the mating type plus, mt+, parent in C. reinhardii) nih.govgardp.orgfrontiersin.org Studies on C. reinhardii mutants selected for Diuron resistance have demonstrated that this trait is passed down through the chloroplast genome. nih.govscielo.br This maternal inheritance pattern means that the resistance trait is not spread through pollen in higher plants, which can influence the spatial dissemination of resistance.
The mechanism behind this uniparental inheritance in Chlamydomonas involves the active, selective degradation of the chloroplast DNA from the mating type minus (mt-) parent shortly after zygote formation. frontiersin.orgpurdue.edu Therefore, any resistance mutations present in the chloroplast DNA of the mt+ parent are passed on to all progeny.
Mendelian Genetic Control of Resistance
While chloroplast-encoded resistance is significant, resistance to Diuron can also be governed by nuclear genes, following classical Mendelian inheritance patterns. nih.gov In some cases, secondary mechanisms of resistance have been identified that are controlled by nuclear gene mutations. nih.gov These mutations are inherited from both parents and segregate among offspring according to Mendel's laws.
In the cyanobacterium Synechococcus sp. PCC7942, it has been demonstrated that Diuron-resistant alleles are dominant to sensitive alleles. nih.govnih.gov This means that even a single copy of the resistant allele is sufficient to confer the resistance phenotype. The degree of resistance in these organisms has been correlated with the relative abundance of messenger RNA transcripts from the resistant genes. nih.gov
Characterization of Chloroplast-Located Mutations and Thylakoid Membrane Alterations
The primary target site for Diuron is the D1 protein, a core component of the photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts. nih.govnih.gov Resistance most commonly arises from point mutations in the chloroplast gene that codes for this protein, known as the psbA gene. researchgate.net
A single nucleotide change in the psbA gene can result in an amino acid substitution in the D1 protein. nih.gov For instance, a mutation leading to a change from valine to isoleucine at position 219 of the D1 protein has been identified in a Diuron-resistant mutant of Chlamydomonas reinhardii. pesticidestewardship.org These mutations alter the conformation of the herbicide-binding niche on the D1 protein.
These genetic alterations lead to significant changes in the structure and function of the thylakoid membranes. nih.govwordpress.com The modification of the D1 protein reduces the binding affinity of Diuron to its target site, thereby diminishing its inhibitory effect on photosynthetic electron transport. pesticidestewardship.org This structural change is the direct cause of resistance at the molecular level. Furthermore, these mutations can sometimes lead to a less efficient photosynthetic process in the resistant biotypes, a phenomenon known as a fitness cost. pesticidestewardship.org
Physiological and Biochemical Resistance Strategies
Beyond the genetic blueprint, resistance to Diuron manifests through specific physiological and biochemical adaptations that either prevent the herbicide from binding to its target or limit its access to the target site.
Altered Herbicide Binding Site Affinity in Resistant Biotypes
The most well-documented mechanism of resistance to Diuron is the alteration of its binding site on the D1 protein. pesticidestewardship.org In susceptible organisms, Diuron binds to a specific pocket on the D1 protein, blocking the binding of plastoquinone (QB). This blockage interrupts the electron flow from photosystem II, halting photosynthesis and leading to the death of the organism. nih.govnih.gov
In resistant biotypes, mutations in the psbA gene result in amino acid substitutions that modify the three-dimensional structure of the QB binding pocket. pesticidestewardship.org This change in conformation reduces the affinity of the binding site for Diuron, making the herbicide less effective at inhibiting electron transport. pesticidestewardship.org While the binding affinity for Diuron is significantly decreased, the binding site often remains functional for its natural ligand, plastoquinone, allowing photosynthesis to proceed, albeit sometimes with reduced efficiency. pesticidestewardship.org
Interestingly, the binding constant for Diuron in chloroplasts isolated from some resistant Chlamydomonas mutants can be indistinguishable from that of the wild-type, suggesting that the mutation may not directly affect the Diuron binding site itself but rather alters the steric properties of the protein in a way that prevents Diuron from effectively competing with plastoquinone. pesticidestewardship.org
| Organism | Mutation in D1 Protein | Effect on Diuron Binding |
|---|---|---|
| Chlamydomonas reinhardii (Dr2 mutant) | Valine to Isoleucine at position 219 | Alters steric properties, reducing competition with plastoquinone pesticidestewardship.org |
| Synechococcus sp. PCC7942 | Single amino acid substitution | Reduces Diuron binding affinity nih.govnih.gov |
Mechanisms of Reduced Cellular or Chloroplast Permeability to the Compound
A less common but important strategy for resistance is preventing the herbicide from reaching its target site within the chloroplast. This non-target-site resistance can be achieved by reducing the uptake of the compound into the cell or its transport into the chloroplast. nih.gov
Mechanisms of non-target-site resistance can include:
Reduced Absorption: Some resistant biotypes may have alterations in their cell walls or membranes that decrease the rate of Diuron absorption into the cell. nih.gov
Sequestration: Once inside the cell, the herbicide may be sequestered or compartmentalized into vacuoles or other cellular compartments where it cannot reach the chloroplasts and cause damage.
Altered Translocation: The movement of the herbicide within the plant to the photosynthetically active tissues might be hindered.
An in-depth examination of the chemical compound this compound, commonly known as Diuron, reveals complex interactions within biological systems, particularly in plants. This article focuses on the mechanisms of biological tolerance and resistance to this compound.
Environmental Fate and Biotransformation Pathways
Environmental Distribution and Persistence in Various Compartments
Diuron (B1670789) is characterized as a moderately to highly persistent herbicide in the environment. psu.edu Its half-life in soil can be highly variable, with a commonly reported average of 90 days, though phytotoxic residues can persist for over a year at higher application rates. psu.eduresearchgate.net This persistence extends to aquatic systems, where it is frequently found in water and groundwater. nih.govrmit.edu.auresearchgate.net
The movement and retention of Diuron in the terrestrial environment are controlled by a combination of soil properties and transport mechanisms.
Soil Adsorption: The sorption of Diuron to soil particles is strongly correlated with the soil's organic matter and clay content. psu.eduresearchgate.netnih.gov This process, which influences the herbicide's availability for leaching and degradation, is often best described by the Freundlich adsorption model. researchgate.netnih.govekb.eg Higher organic matter and clay content generally lead to stronger adsorption, reducing the compound's mobility. psu.edu
Leaching Potential: Diuron is generally considered a mobile compound with a significant potential to leach into groundwater. psu.edurmit.edu.auatamanchemicals.com This risk is elevated in soils with low organic matter, high permeability, and coarse texture, such as sandy soils. psu.eduapvma.gov.au The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, classifies Diuron as a 'transitional' to 'probable leacher'. apvma.gov.auherts.ac.uk Field studies have confirmed its ability to leach, with detections in Australian groundwater systems. apvma.gov.au
Runoff Dynamics: Diuron is susceptible to transport from treated areas into surface water bodies via runoff. psu.edurmit.edu.auresearchgate.net Monitoring studies have consistently detected Diuron in surface water following rainfall events in agricultural and non-crop areas. psu.edu However, research also indicates that surface runoff may account for only a small fraction (less than 1%) of the total applied herbicide, particularly during rainy seasons. nih.gov Management practices, such as avoiding application within 48 hours of forecasted rain, can mitigate its transport via runoff. epa.gov
| Parameter | Finding | Primary Influencing Factors | Source(s) |
|---|---|---|---|
| Adsorption | Adsorption behavior is well-described by the Freundlich isotherm. | Soil organic matter and clay content. | psu.eduresearchgate.netnih.govekb.eg |
| Leaching Potential | Classified as 'transitional' to 'probable leacher' (GUS Index: 2.65). | Low organic matter, coarse soil texture, high permeability. | psu.eduapvma.gov.auherts.ac.uk |
| Runoff Risk | Prone to movement in surface runoff, especially after rainfall. | Timing of application relative to rainfall events. | psu.edurmit.edu.auresearchgate.netnih.gov |
Due to its persistence and mobility, Diuron is a frequently detected contaminant in both surface and groundwater systems globally. psu.edunih.govresearchgate.netepa.govnationbuilder.com
Surface Water Contamination: Monitoring programs have documented the widespread presence of Diuron in rivers and streams. nationbuilder.com Concentrations can vary significantly depending on proximity to application sites and recent rainfall events. For instance, a U.S. Environmental Protection Agency (EPA) summary reported concentrations in surface water ranging from 2.7 to 2,849 parts per billion (ppb). epa.gov A field study in Oregon observed a peak concentration of 28 micrograms per liter (µg/L) immediately following application. nih.gov Another study detected concentrations ranging from 15.45 to 157.66 nanograms per liter (ng/L). mdpi.com
Groundwater Contamination: Diuron's leaching potential leads to its infiltration into groundwater reserves. psu.eduresearchgate.net Reported concentrations in groundwater generally range from 0.34 to 5.37 ppb. epa.gov Studies in Australian agricultural regions have found Diuron in groundwater at levels up to approximately 6 µg/L. apvma.gov.au Typically, concentrations in groundwater are lower than those in adjacent surface waters, a phenomenon attributed to the filtering and adsorptive capacity of soil, as well as microbial degradation during transport through the soil profile. mdpi.com In a study of shallow groundwater, the highest concentrations (2-13 µg/L) were found near a stream, indicating the influence of surface water on nearby aquifers. nih.gov
| Water System | Concentration Range | Source(s) |
|---|---|---|
| Surface Water | 2.7 - 2,849 ppb (µg/L) | epa.gov |
| Groundwater | 0.34 - 5.37 ppb (µg/L) | epa.gov |
| Shallow Groundwater (near stream) | 2 - 13 µg/L | nih.gov |
| Australian Groundwater (sugarcane region) | Max. ~6 µg/L | apvma.gov.au |
Diuron that enters aquatic systems can partition from the water column and accumulate in sediments. rmit.edu.auresearchgate.net Its persistence allows it to remain in these sediments for extended periods. rmit.edu.au Detections have been confirmed in both river and marine sediment samples. researchgate.net A notable source of sediment contamination is from antifouling paints used on marine vessels, where paint flakes can accumulate near harbors and release Diuron slowly over time. apvma.gov.au
Biodegradation Mechanisms in Natural Systems
The primary route for the dissipation of Diuron from soil and aquatic environments is through microbial degradation. psu.eduresearchgate.net A diverse range of microorganisms, including various species of bacteria and fungi, are capable of biotransforming the herbicide. nih.govfrontiersin.org
Both bacteria and fungi play crucial roles in breaking down the Diuron molecule. frontiersin.org Bacterial genera such as Arthrobacter, Bacillus, and Pseudomonas have been identified as effective Diuron degraders. frontiersin.orgnih.gov Fungal species, including Pluteus cubensis, have also demonstrated a high capacity for its degradation. nih.gov This biological breakdown is considered the most significant process for the natural attenuation of Diuron in the environment. psu.edu
Under aerobic conditions, the most well-established biodegradation pathway for Diuron is a sequential N-demethylation process followed by hydrolysis. psu.edunih.govfrontiersin.orgresearchgate.net This cascade results in the formation of several key metabolites that are also found in the environment. epa.govresearchgate.net
The aerobic degradation pathway proceeds as follows:
First Demethylation: The process begins with the removal of one of the two methyl groups from the terminal nitrogen atom of the Diuron molecule. This enzymatic reaction, often mediated by cytochrome P450 monooxygenases in fungi, yields the metabolite 3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) . psu.edunih.govtaylorandfrancis.comresearchgate.net
Second Demethylation: The intermediate metabolite, DCPMU, undergoes a second demethylation step, where the remaining methyl group is removed. This results in the formation of 3,4-Dichlorophenylurea (DCPU) . psu.edufrontiersin.orgtaylorandfrancis.comresearchgate.netnih.gov
Amide Hydrolysis: The final step in this primary pathway is the hydrolysis of the amide bond in the DCPU molecule. This cleavage is a critical enzymatic step that breaks the urea (B33335) side chain from the aromatic ring, producing the terminal metabolite 3,4-Dichloroaniline (B118046) (DCA) . psu.edufrontiersin.orgresearchgate.nettaylorandfrancis.comresearchgate.net
This step-wise degradation is the common pathway, and the metabolites DCPMU, DCPU, and DCA are frequently detected alongside the parent Diuron compound in soil and water samples. epa.govresearchgate.net It is noteworthy that the demethylation process is not always strictly sequential, as some microbial strains can transform Diuron directly to DCPU or DCA without the transient accumulation of intermediates. frontiersin.orgresearchgate.netresearchgate.net
Microbial Degradation as a Primary Dissipation Mechanism
Anaerobic Reductive Dechlorination Pathways
Under anaerobic conditions, 3-(3,4-Dichlorophenyl)-1,1-diethylurea undergoes reductive dechlorination, a biotransformation process where a chlorine atom on the aromatic ring is removed and replaced by a hydrogen atom. This process is a significant pathway in anaerobic environments such as pond sediments. The primary product of this pathway is 3-(3-chlorophenyl)-1,1-dimethylurea. daneshyari.com This transformation reduces the degree of halogenation of the parent compound, which can influence its subsequent environmental fate and toxicity. While microbial degradation is the principal mechanism for the dissipation of this compound from soil and aquatic environments, reductive dechlorination is a key pathway specifically under anaerobic conditions. daneshyari.compsu.edu
Specific Microbial Strain Degradation Studies (e.g., Achromobacter xylosoxidans SL-6)
Numerous microbial strains have been identified with the capability to degrade this compound. These microorganisms employ various enzymatic pathways to break down the herbicide.
A notable example is Achromobacter xylosoxidans SL-6, which has been shown to efficiently degrade the compound. nih.govresearchgate.net This strain utilizes pathways involving urea bridge cleavage, dehalogenation, deamination, and ring opening, ultimately leading to the formation of cis,cis-muconic acid. nih.gov Studies on Achromobacter xylosoxidans SL-6 have revealed that exposure to the herbicide induces the production of membrane transport proteins and the overexpression of antioxidant enzyme genes, which helps the bacterium to alleviate oxidative stress. nih.govresearchgate.net This is followed by the up-regulation of genes that encode for amide hydrolases and dioxygenases, enzymes crucial for the breakdown of the herbicide molecule. nih.govresearchgate.net
Other microbial strains have also been documented to degrade this herbicide. A mixed culture of Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK was found to completely degrade the compound and its primary metabolite, 3,4-DCA, within 48 hours in liquid media. nih.govproquest.com The degradation process by this bacterial mixture involves the formation of intermediate metabolites such as 3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) and 3,4-Dichlorophenylurea (DCPU). nih.govproquest.com Further investigation into the ring-cleavage pathways showed that Acinetobacter baumannii DU and Pseudomonas fluorescens DUK utilize the ortho-cleavage pathway, while Bacillus subtilis DU1 employs the meta-cleavage pathway. nih.govproquest.com
The table below summarizes the degradation capabilities of various microbial strains.
| Microbial Strain/Consortium | Key Degradation Pathway(s) | Metabolites Identified | Degradation Efficiency |
| Achromobacter xylosoxidans SL-6 | Urea bridge cleavage, dehalogenation, deamination, ring opening | cis,cis-muconic acid | 93.1% of 200 mg/L in 5 days nih.gov |
| Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK (mixed culture) | N-demethylation, hydrolysis, ortho- and meta-ring cleavage | DCPMU, DCPU, 3,4-DCA | Complete degradation of 20 mg/L in 48 hours nih.govproquest.com |
| Streptomyces sp. (Strain A7-9) | Not specified | Not specified | 95% degradation in 5 days daneshyari.com |
| Variovorax sp. SRS16 | Mineralization | 3,4-DCA | First known bacterial strain capable of mineralizing the compound frontiersin.org |
| Stenotrophomonas acidophila TD4.7 | N-demethylation, hydrolysis, alkylation, dealkylation | DCPMU, DCPU, DCA, 3,4-CAC, 4-CA, 4-CAC, aniline (B41778) | 87% degradation nih.gov |
| Bacillus cereus TD4.31 | N-demethylation, hydrolysis, alkylation, dealkylation | DCPMU, DCPU, DCA, 3,4-CAC, 4-CA, 4-CAC, aniline | 68% degradation nih.gov |
Abiotic Transformation Processes
Photolytic Degradation Mechanisms in Aqueous Solutions
Photolytic degradation, or photolysis, is an abiotic process that can contribute to the transformation of this compound in aqueous environments. However, it is generally not considered a primary route of degradation in water. psu.edu The process involves the breakdown of the molecule by light energy. The major photoproducts observed result from the heterolytic substitution of a chlorine atom by a hydroxyl group (-OH). psu.edu
The specific products of photolysis can be influenced by the wavelength of the light. For instance, at a wavelength of 254 nm, the primary product is 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea. psu.edu In contrast, under irradiation with "black light" (predominantly 365 nm), the major photoproduct is 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea. psu.edu
The rate of photolytic degradation can be significantly enhanced by the presence of a photocatalyst such as titanium dioxide (TiO2). jst.go.jpnih.govresearchgate.netresearchgate.net Studies have shown that the degradation rate increases with higher concentrations of TiO2. jst.go.jpresearchgate.net The efficiency of this process is also influenced by pH, with degradation rates increasing from pH 5 to 9, and then decreasing at a pH of 11. researchgate.net The combination of TiO2 with other agents like peroxydisulfate (B1198043) or a photo-Fenton process can further accelerate the degradation and mineralization of the compound in water. jst.go.jpresearchgate.net
Hydrolysis in Aqueous Media
Hydrolysis is another abiotic transformation process that can affect the persistence of this compound in aqueous media. The compound is stable in neutral media at normal temperatures. psu.edu However, the rate of hydrolysis is negligible under neutral pH conditions but increases in the presence of strong acids or alkalis. publications.gc.ca The natural hydrolysis rate in a dark environment at 25°C is very slow, with a reported half-life of 499 days. researchgate.net This indicates that under typical environmental conditions, hydrolysis is not a rapid degradation pathway.
Metabolite Identification, Persistence, and Environmental Significance
Environmental Monitoring and Fate of 3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU)
3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) is a major metabolite formed through the N-demethylation of the parent compound, this compound. epa.gov The environmental presence and behavior of DCPMU are of significant interest due to its potential for mobility and toxicity.
Environmental monitoring studies have frequently detected the parent compound in both surface and groundwater. epa.gov DCPMU is also monitored as a key indicator of the environmental fate of the parent herbicide. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive detection of both the parent compound and DCPMU in water samples, with a limit of quantification (LOQ) of 0.05 µg/L. epa.govregulations.gov
Field studies have provided insights into the persistence and transport of DCPMU. In a study conducted on a sugarcane farm, after the application of the parent herbicide, both the parent compound and its metabolites, including DCPMU, were primarily retained in the top 0-15 cm of the soil. nih.gov The degradation half-life in the soil was approximately 49 days. nih.gov However, both the parent compound and DCPMU were detected in farm runoff, with average concentrations of 93 µg/L for the parent and ranging from 83 to 825 µg/L for DCPMU. nih.gov This suggests that while there is limited potential for groundwater contamination due to retention in the topsoil, runoff can be a significant pathway for their entry into surface waters. nih.gov
Once in aquatic environments, DCPMU has been found in stream sediments, with concentrations ranging from 4 to 31 µg/kg. nih.gov The ratio of DCPMU to the parent compound in sediments was greater than one, indicating that DCPMU can have a prolonged residence time and potentially accumulate in sediments. nih.gov This is a concern as DCPMU is suspected to be more mobile and may have a higher ecotoxicity to aquatic organisms compared to the parent compound. researchgate.netnih.gov The combined presence of both compounds in stream sediments could have a greater impact on sensitive aquatic species than assessments based on the parent compound alone. nih.gov
The table below presents a summary of environmental monitoring data for DCPMU.
| Environmental Matrix | Concentration Range | Location/Study Context | Reference |
| Farm Runoff | 83 - 825 µg/L | Sugarcane farm in Queensland, Australia | nih.gov |
| Stream Sediments | 4 - 31 µg/kg | Stream near a sugarcane farm in Queensland, Australia | nih.gov |
| Water (Analytical Method LOQ) | 0.05 µg/L | Laboratory validation for environmental monitoring | epa.govregulations.gov |
Environmental Monitoring and Fate of 3,4-Dichlorophenylurea (DCPU)
Environmental monitoring studies have frequently detected DCPU in soil and water samples from areas with a history of Diuron application. epa.govresearchgate.net In field studies, DCPU has been found in both soil porewaters and sorbed to the soil matrix. researchgate.net For instance, in a study on calcareous soil, DCPU was detected alongside Diuron and other metabolites, though its movement appeared to be slower initially compared to the parent compound and DCPMU. nerc.ac.uk After an initial retention period in the topsoil, DCPU was observed to move more rapidly through the soil profile. nerc.ac.uk
Table 1: Summary of Environmental Fate Data for 3,4-Dichlorophenylurea (DCPU)
| Parameter | Finding | Source(s) |
| Formation Pathway | Aerobic microbial N-demethylation of Diuron and DCPMU. | psu.eduresearchgate.net |
| Environmental Occurrence | Detected in soil (porewater and matrix) and surface water. | researchgate.netepa.govresearchgate.netnerc.ac.uk |
| Mobility in Soil | Initially retained in topsoil, then moves rapidly. Generally appears to move more slowly than the parent compound. | researchgate.netnerc.ac.uk |
| Further Transformation | Can be further biodegraded to 3,4-dichloroaniline (DCA). | psu.edu |
| Relative Abundance | After 50 days in a field study, metabolites (including DCPU) comprised 10% of total residues in porewater and 20% sorbed to soil. | researchgate.net |
Environmental Monitoring and Fate of 3,4-Dichloroaniline (DCA)
3,4-Dichloroaniline (DCA) is a significant and widely monitored environmental transformation product of several phenylurea and acylanilide herbicides, including Diuron and propanil (B472794). psu.eduresearchgate.netmdpi.com It is recognized for its toxicity and greater persistence in the environment compared to its parent compounds. mdpi.comnih.govresearchgate.net The formation of DCA from Diuron is the final step in the aerobic N-demethylation pathway, following the transformation of DCPU. psu.edu
DCA has been detected in various environmental compartments, including freshwater, marine environments, soil, and sediment. researchgate.net Its environmental fate is characterized by a high degree of persistence and a strong tendency to bind to soil organic matter, forming non-extractable residues (NER). researchgate.netacs.org This binding process can decrease its bioavailability but also contributes to its long-term accumulation in soil. acs.org Despite this, DCA is considered a relatively mobile compound that can spread into the natural environment. mdpi.com
The biodegradation of DCA in the environment is generally slow. acs.orgresearchgate.net However, some studies have shown that microbial communities in soils with a long history of herbicide application may adapt to mineralize DCA more effectively. researchgate.net For example, a study of a sediment-water system from a rice field with a history of propanil use showed a high mineralization rate, with 23.1% of the applied DCA converted to CO2 after 56 days. researchgate.net In contrast, other studies have reported that DCA was not degraded in laboratory tests with marine plankton communities. nih.gov The persistence of DCA is a significant concern, as it is often more toxic than the parent herbicides from which it is derived. researchgate.netnih.gov
Table 2: Summary of Environmental Fate Data for 3,4-Dichloroaniline (DCA)
| Parameter | Finding | Source(s) |
| Formation Pathway | Aerobic microbial degradation of DCPU and other herbicides like propanil. | psu.eduresearchgate.net |
| Environmental Occurrence | Detected in soil, sediment, freshwater, and marine environments. | researchgate.net |
| Persistence | Generally high persistence; mineralization in soil is often slow, with projected half-lives of several years. | researchgate.netacs.orgnih.gov |
| Mobility & Sorption | Considered relatively mobile, but also forms strong covalent bonds with soil organic matter, leading to non-extractable residues (NER). | researchgate.netmdpi.comacs.orgoecd.org |
| Biodegradation | Slow degradation, but adapted microbial communities can enhance mineralization. Can be converted to 4,5-dichlorocatechol (B118185) by some bacteria. | researchgate.netmdpi.com |
| Fate in Water Systems | Low volatilization from water is expected. The primary target compartment is water (91.38%) according to the Mackay fugacity model. | oecd.org |
Comparative Environmental Persistence and Mobility of Parent Compound vs. Metabolites
When comparing the environmental behavior of Diuron with its primary metabolites, DCPU and DCA, distinct differences in persistence and mobility are observed. Diuron itself is considered moderately to highly persistent in soils, with a commonly reported average field dissipation half-life of 90 days. psu.edu However, its degradation leads to the formation of metabolites that have their own unique environmental fate characteristics. canada.ca
Studies tracking Diuron and its metabolites simultaneously in soil profiles have provided insights into their relative mobility. In a field study on calcareous soil, a large pulse of Diuron and its first metabolite, DCPMU, was found to travel faster than a conservative bromide tracer, suggesting transport through preferential pathways. researchgate.net In contrast, the subsequent metabolites, DCPU and DCA, generally appeared to move more slowly. researchgate.net DCPU was initially retained for a longer period in the topsoil before moving more rapidly, while DCA reached its maximum concentration in the topsoil after 50 days. nerc.ac.uk This suggests that the mobility generally decreases down the degradation pathway under these conditions: Diuron > DCPMU > DCPU > DCA.
In terms of persistence, the ultimate metabolite, DCA, is of particular concern. Numerous sources indicate that DCA is significantly more persistent than Diuron. mdpi.comresearchgate.net While Diuron's half-life is measured in months, the mineralization of DCA in soil is projected to have half-lives on the order of several years. psu.eduacs.org Furthermore, DCA exhibits higher toxicity than Diuron. nih.govresearchgate.net After 50 days in one field experiment, Diuron still constituted over 80% of the total related compounds in the soil, indicating its own significant persistence, but the presence of the even more persistent DCA highlights the long-term environmental impact of Diuron application. nerc.ac.ukcanada.ca The metabolites DCPMU and DCPU are considered intermediate in persistence, eventually transforming into the more recalcitrant DCA. frontiersin.org
Table 3: Comparative Environmental Properties of Diuron and its Metabolites
| Property | Diuron (Parent Compound) | DCPU (Metabolite) | DCA (Metabolite) |
| Persistence | Moderately to highly persistent (average field half-life of 90 days). psu.edu | Intermediate persistence, transforms to DCA. psu.edufrontiersin.org | Highly persistent (projected half-life of several years). researchgate.netacs.org |
| Mobility in Soil | Moderately mobile, prone to off-site movement and leaching. psu.eduresearchgate.net | Initially retained, then becomes mobile. Generally less mobile than Diuron. researchgate.netnerc.ac.uk | Less mobile than Diuron and DCPU; strongly sorbs to soil organic matter. researchgate.netnerc.ac.ukoecd.org |
| Relative Toxicity | Moderately toxic to aquatic invertebrates. researchgate.net | Can be more toxic than Diuron in some biotests. psu.edu | Generally considered more toxic and persistent than the parent compound. mdpi.comnih.govresearchgate.net |
Ecotoxicological Impacts on Non Target Organisms and Ecosystems
Effects on Non-Target Photosynthetic Organisms
As a potent inhibitor of Photosystem II (PSII), diuron (B1670789) disrupts the photosynthetic electron transport chain, a process highly conserved across oxygen-producing photosynthetic organisms. epa.govresearchgate.net This mechanism makes a wide range of non-target phototrophs, including algae, cyanobacteria, and non-crop plants, susceptible to its effects. researchgate.netifremer.fr
The sensitivity of algae to diuron varies significantly among species. ucsd.edu Studies have demonstrated that diuron can severely affect the growth, pigment content, and photosynthetic efficiency of various microalgae.
In the green alga Chlorella vulgaris, even low concentrations of diuron (0.1 µM) have been shown to seriously affect growth, measured by cell number and dry weight. researchgate.net Photosynthetic pigments, including chlorophyll-a, chlorophyll-b, and carotenoids, decrease sharply in diuron-treated algae compared to controls. researchgate.net This leads to a significant reduction in carbohydrate, protein, and total amino acid content. researchgate.net
Research on other species, such as the marine diatom Phaeodactylum tricornutum, shows a decrease in effective quantum yield (a measure of photosynthetic efficiency) upon exposure to diuron. coventry.ac.uk Similarly, studies comparing the sensitivity of Chaetoceros calcitrans and Tetraselmis suecica found that at a concentration of 5 µg L⁻¹, diuron had a more significant effect on the doubling time of T. suecica (+125%) than on C. calcitrans (+21%). nih.govifremer.fr These findings highlight that the herbicide is more toxic to some microalgae than others. ufscar.br
| Algae Species | Observed Effects | Reference Finding |
|---|---|---|
| Chlorella vulgaris | Seriously affected growth (cell number & dry weight) even at low doses (0.1 µM). Sharply decreased photosynthetic pigment content. | researchgate.net |
| Tetraselmis suecica | Doubling time increased by 125% at a concentration of 5 µg L⁻¹. | nih.govifremer.fr |
| Chaetoceros calcitrans | Doubling time increased by 21% at a concentration of 5 µg L⁻¹. | nih.govifremer.fr |
| Phaeodactylum tricornutum | Decreased effective quantum yield (photosynthetic efficiency) with increasing diuron concentrations. | coventry.ac.uk |
| Raphidocelis subcapitata | Significant inhibition of population growth rate after 96 hours of exposure. | ufscar.br |
Diuron also impacts cyanobacteria (blue-green algae), with sensitivity varying between strains. researchgate.net For species such as Synechococcus sp., Synechocystis sp., and Microcystis aeruginosa, diuron exposure did not affect the maximal photosystem II quantum yield but did decrease the operational photosystem II quantum yield by 50% at concentrations of 5.1 nM, 9.4 nM, and 30 nM, respectively. researchgate.net This indicates an inhibition of the photosynthetic process under light conditions. researchgate.net
| Cyanobacteria Species | Observed Effects | Reference Finding |
|---|---|---|
| Microcystis aeruginosa | 50% decrease in operational PSII quantum yield at 30 nM. | researchgate.net |
| Synechocystis sp. | 50% decrease in operational PSII quantum yield at 9.4 nM. | researchgate.net |
| Synechococcus sp. | 50% decrease in operational PSII quantum yield at 5.1 nM. | researchgate.net |
| Various nitrogen-fixing species (e.g., Anabaena cylindrica, Nostoc muscorum) | Pesticides like diuron can severely limit nitrogen-fixing capacities. | nih.gov |
The major ecological concern associated with diuron use is its impact on non-target terrestrial and aquatic plants. epa.gov Risk assessments have consistently shown that diuron poses a potential risk to these organisms. epa.govregulations.gov
In aquatic environments, tropical seagrass species such as Halodule uninervis and Zostera muelleri have demonstrated rapid adverse effects on photosystem II at diuron concentrations as low as 0.3 μg L⁻¹. nih.gov Prolonged exposure leads to significant inhibition of photosynthetic efficiency and inactivation of PSII. nih.gov While significant mortality may only occur at higher concentrations (e.g., 7.2 μg L⁻¹), lower concentrations can compromise plant health by reducing carbon assimilation and depleting energetic reserves like starch in the root-rhizome complex. nih.gov
For non-target terrestrial plants, diuron exposure can lead to risks from both spray drift and runoff. regulations.gov The effects are based on reductions in dry weight and seedling emergence, with risk quotients exceeding levels of concern for both monocots and dicots in dry and semi-aquatic habitats adjacent to treated areas. regulations.gov
Toxicity to Aquatic Invertebrates and Microorganisms
Diuron is classified as highly toxic to aquatic invertebrates. orst.edu Its presence in aquatic ecosystems poses a threat to the early life stages of various species and can disrupt fundamental cellular processes.
Studies on the Pacific oyster, Crassostrea gigas, have shown that diuron is both embryotoxic and genotoxic during its early life stages. ifremer.frifremer.fr Developmental toxicity has been observed at concentrations as low as 0.01 μg L⁻¹. ifremer.fr At concentrations ranging from 0.05 to 0.5 μg L⁻¹, diuron is significantly embryotoxic, causing developmental abnormalities. ifremer.frifremer.fr Furthermore, genotoxicity, in the form of DNA damage, has been detected from concentrations of 0.05 μg L⁻¹. ifremer.fr DNA damage has also been observed in the sperm of oysters exposed to diuron. researchgate.net
In zebrafish (Danio rerio), acute exposure to diuron during embryonic and larval stages resulted in a significant, concentration-dependent decrease in survival and delays in hatching. nih.gov Exposed embryos and larvae also showed an increased frequency of malformations, including cardiac edema, tail reduction, and head malformation. nih.gov
| Species | Life Stage | Observed Effects | Reference Finding |
|---|---|---|---|
| Pacific Oyster (Crassostrea gigas) | Embryo-larval | Embryotoxicity (developmental abnormalities) observed from 0.01 µg L⁻¹. Genotoxicity (DNA damage) detected from 0.05 µg L⁻¹. | ifremer.fr |
| Zebrafish (Danio rerio) | Embryo-larval | Concentration-dependent decrease in survival, hatching delays, and increased frequency of morphological defects (e.g., cardiac edema, tail reduction). | nih.gov |
A key mechanism of diuron's toxicity in aquatic organisms is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify these reactive products. mdpi.comnih.gov
Exposure to diuron has been shown to elevate the production of ROS in various aquatic organisms. mdpi.com In the Pacific oyster, diuron-induced ROS production is associated with its observed toxicity and developmental irregularities. mdpi.comresearchgate.net The toxicity of diuron in oysters appears to be mediated, at least in part, by ROS, as the presence of an antioxidant scavenger (ascorbic acid) can decrease the genotoxicity and developmental abnormalities. ifremer.fr
Effects on Enzymatic Activities (e.g., Acetylcholinesterase) in Aquatic Larvae
The herbicide 3-(3,4-Dichlorophenyl)-1,1-diethylurea, commonly known as Diuron, and its metabolites have been shown to affect enzymatic activities in aquatic larvae, with a notable impact on acetylcholinesterase (AChE), a key enzyme in the nervous system.
In a study on zebrafish (Danio rerio) larvae, exposure to Diuron at a concentration of 3.000 mg/L resulted in the inhibition of AChE activity. nih.gov Similarly, one of its primary metabolites, DCPMU, also demonstrated an inhibitory effect on AChE at concentrations of 0.326 mg/L and 0.828 mg/L. nih.gov Despite this neurotoxic effect, the swimming activity of the fish larvae was not affected in this particular study. nih.gov Other research has also reported AChE inhibition in different fish species following exposure to Diuron. researchgate.net For instance, significant inhibition of brain AChE activity in Goldfish (Carassius auratus) was observed at a Diuron concentration of 500 µg/L. researchgate.net In contrast, acute exposure of the harpacticoid copepod Tigriopus japonicus to a sublethal concentration of Diuron (1/10 of the LC50 value) also led to a significant reduction in acetylcholinesterase activity. mdpi.com
These findings indicate that Diuron and some of its metabolites can interfere with the neurotransmission in aquatic larvae by inhibiting AChE, which can have sublethal consequences for the exposed organisms. nih.govresearchgate.net
Table 1: Effects of Diuron and its Metabolite DCPMU on Acetylcholinesterase (AChE) Activity in Zebrafish (Danio rerio) Larvae
| Compound | Concentration (mg/L) | Effect on AChE Activity |
|---|---|---|
| Diuron | 3.000 | Inhibition |
| DCPMU | 0.326 | Inhibition |
| DCPMU | 0.828 | Inhibition |
Impact on Soil Microorganism Communities
Diuron can significantly affect the microbial communities in soil, which are crucial for maintaining soil health and fertility. nih.govnih.gov Studies have shown that the application of Diuron can lead to a decrease in microbial activity and shifts in the community structure. nih.govresearchgate.net
Microcalorimetry studies on Red Latosol soil demonstrated that increasing amounts of Diuron, from zero to 333.33 µg g⁻¹ of soil, caused a progressive decrease in the thermal effect generated by microorganisms, indicating reduced metabolic activity. nih.gov This was associated with an increase in the lag-phase period before microbial activity commenced, suggesting that Diuron caused the death of microbial populations and strongly affected the soil microbial communities. nih.gov
Furthermore, Diuron application has been shown to inhibit the activity of several key soil enzymes. One study found that Diuron application led to a 60% decrease in dehydrogenase activity, a 40.7% decrease in β-glucosidase activity, and a 60.6% decrease in phosphatase activity. researchgate.net Another study observed a reduction in soil urease activity, although dehydrogenase activity was not affected. chemijournal.com The inhibitory effects on enzymes like urease tended to decrease over time, possibly due to microbial adaptation or degradation of the herbicide. chemijournal.com
Table 2: Impact of Diuron on Soil Enzyme Activities and Microbial Populations
| Parameter | Percent Decrease |
|---|---|
| Dehydrogenase Activity | 60% |
| β-glucosidase Activity | 40.7% |
| Phosphatase Activity | 60.6% |
| Gram-positive Bacteria | 48.5% |
| Gram-negative Bacteria | 57.7% |
| Fungal Population | 54.3% |
Toxicity to Nematodes (e.g., Caenorhabditis elegans) and Oligochaetes
Diuron and its metabolites have demonstrated toxicity to non-target soil invertebrates such as nematodes and oligochaetes.
In oligochaetes, such as the earthworm Eisenia fetida, environmentally relevant concentrations of Diuron (0.05, 0.5, and 5.0 mg/kg of soil) have been shown to induce oxidative stress and DNA damage. researchgate.net Exposure to Diuron led to a significant, dose-dependent induction of reactive oxygen species (ROS) within the first 21 days. researchgate.net After seven days of exposure, the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) decreased, while the activities of catalase (CAT), peroxidase (POD), and glutathione (B108866) S-transferase (GST) increased. researchgate.net Although low levels of DNA damage were observed, no significant tissue damage was found. researchgate.net These toxic effects, particularly the oxidative stress, appeared to be reversible, as most biomarkers returned to control levels by the end of the 28-day exposure period. bohrium.com
**Table 3: Toxic Effects of Diuron and its Metabolites on *Caenorhabditis elegans***
| Compound | Concentration | Observed Effects |
|---|---|---|
| Diuron, DCPMU, DCA | 100 µM, 500 µM | Increased lethality nih.govresearchgate.net |
| DCA | 500 µM | Significant increase in lethality, decrease in median survival nih.govresearchgate.net |
| Diuron, DCPMU, DCA | Not specified | Dopaminergic neurotoxicity nih.govresearchgate.net |
| Diuron | Not specified | Alterations in locomotor behavior nih.govresearchgate.net |
Broader Ecological Consequences and Risk Assessment Frameworks
Perturbation of Aquatic Food Web Dynamics
The presence of Diuron in aquatic ecosystems can lead to significant perturbations of food web dynamics, primarily through its mode of action as a photosystem II (PSII) inhibitor. mdpi.com This mechanism makes it highly toxic to primary producers, which form the base of most aquatic food webs.
Diuron is considered a particularly toxic herbicide in coastal areas because it can inhibit photosynthesis in a wide range of organisms, including marine microalgae, plankton, corals, and seagrasses. mdpi.com By reducing the population and productivity of these primary producers, Diuron diminishes the food source available for primary consumers, such as zooplankton and other invertebrates. This can lead to bottom-up trophic cascades, affecting the abundance and health of organisms at higher trophic levels, including fish.
Furthermore, the application of Diuron for controlling aquatic weeds can have indirect but severe impacts on the food web. The decomposition of large amounts of dead plant matter following herbicide application can lead to a significant decrease in dissolved oxygen in the water, a condition known as hypoxia or anoxia. seafwa.org This oxygen depletion can cause widespread fish kills, drastically altering the community structure and dynamics of the affected ecosystem. seafwa.org The reduction of phytoplankton blooms by Diuron, while sometimes used for management purposes, also represents a direct removal of a foundational food source from the aquatic environment. seafwa.org
Ecosystem Function Perturbations in Contaminated Environments
Diuron contamination can perturb fundamental ecosystem functions in both aquatic and terrestrial environments. In aquatic systems, the primary perturbation stems from its inhibitory effect on photosynthesis. mdpi.com This disruption of primary productivity not only affects food web dynamics but also impacts key biogeochemical cycles. The reduction in carbon fixation by phytoplankton and macrophytes can alter the carbon cycle within the ecosystem. The subsequent decomposition of dead aquatic plants can lead to oxygen depletion, which affects nutrient cycling, potentially increasing the release of phosphorus from sediments and altering nitrogen transformation pathways. seafwa.org
Advanced Analytical Methodologies for Environmental Monitoring and Research
Bioanalytical Assays for Mechanistic and Ecotoxicological Studies
Chlorophyll (B73375) Fluorescence Spectroscopy for Photosystem II Inhibition Assessment
Chlorophyll fluorescence spectroscopy is a non-invasive and highly sensitive technique used to probe the functionality of the photosynthetic apparatus, particularly Photosystem II (PSII). mdpi.com The herbicide 3-(3,4-Dichlorophenyl)-1,1-diethylurea is a potent inhibitor of photosynthesis. epa.gov Its primary mode of action is to block the electron transport chain in PSII by binding to the D1 protein, thereby displacing the plastoquinone (B1678516) QB. frontiersin.org This blockage prevents the re-oxidation of the primary quinone acceptor (QA), leading to an accumulation of reduced QA and a subsequent increase in chlorophyll fluorescence emission. frontiersin.organnualreviews.org
Key parameters derived from chlorophyll fluorescence measurements are used to quantify the inhibitory effects. The maximum quantum yield of PSII (Fv/Fm) is a sensitive indicator of photosynthetic health. vliz.be Studies on various organisms, from microalgae to seagrasses, have demonstrated a dose-dependent decrease in the effective quantum yield of PSII (ΔF/Fm′) upon exposure to this compound. researchgate.netnesptropical.edu.au For instance, in the tropical seagrasses Cymodocea serrulata, Halophila ovalis, and Zostera capricorni, exposure to concentrations of 10 and 100 μg l−1 resulted in a rapid decline in effective quantum yield within 2 hours. researchgate.net
Imaging techniques coupled with chlorophyll fluorescence allow for the visualization of the herbicide's uptake and its impact on photosynthetic activity across a leaf surface. nih.govbohrium.com This has demonstrated that the uptake is not uniform, with the compound being transported through the leaf veins, leading to a progressive loss of photosynthetic quantum conversion from the base to the tip of the leaf. nih.govbohrium.com
Table 1: Effect of this compound on PSII Quantum Yield in Different Organisms
| Organism | Concentration (μg/L) | Exposure Time | Effect on Quantum Yield (Φ'M or ΔF/Fm') | Reference |
|---|---|---|---|---|
| Microcystis aeruginosa | 0.03 (nM) | Short-term | 50% decrease in Φ'M | researchgate.net |
| Synechocystis sp. | 0.0094 (nM) | Short-term | 50% decrease in Φ'M | researchgate.net |
| Synechococcus sp. | 0.0051 (nM) | Short-term | 50% decrease in Φ'M | researchgate.net |
| Acropora millepora (coral) | ≥ 2.9 (2050 climate scenario) | 2 weeks | Significant reduction in net photosynthesis | nesptropical.edu.au |
| Zostera marina (seagrass) | > 2.5 | From day 2 | Marked reduction in Fv/Fm | vliz.be |
Oxygen Evolution Measurements in Photosynthetic Systems
As a direct consequence of the inhibition of the photosynthetic electron transport chain at PSII by this compound, the water-splitting process and subsequent oxygen evolution are also inhibited. researchgate.net Measurements of the rate of oxygen evolution provide a direct assessment of the integrity and functionality of the entire PSII complex. nih.gov
This methodology typically involves the use of a Clark-type oxygen electrode or optical oxygen sensors to monitor the concentration of dissolved oxygen in a liquid-phase sample of isolated chloroplasts, thylakoids, or whole algal cells under controlled illumination. nih.gov In the presence of this compound, a dose-dependent decrease in the rate of light-induced oxygen evolution is observed. researchgate.net
Research has shown that while the primary inhibitory site of the compound is on the acceptor side of PSII, its effects can also modify the kinetic properties of the oxygen-evolving complex. researchgate.netresearchgate.net Studies using flash-induced oxygen yield measurements have revealed alterations in the turnover times of the S-states of the oxygen-evolving complex in the presence of non-saturating concentrations of the herbicide. researchgate.net This indicates an indirect action on the donor side of PSII, secondary to the blockage on the acceptor side. researchgate.net
In some experimental setups, artificial electron acceptors are used to pinpoint the site of inhibition. For example, in the presence of ferricyanide (B76249) and under conditions where the thylakoid membrane is made permeable by trypsin treatment, chloroplasts can become resistant to the effects of this compound, demonstrating that the inhibitory site is located on the acceptor side of PSII. researchgate.netresearchgate.net
Bioassays Using Photoautotrophically Cultured Plant Cells
Bioassays utilizing cultured plant cells provide a controlled system to assess the phytotoxicity of herbicides like this compound. These assays can offer insights into cellular-level responses and mechanisms of toxicity. While many studies focus on photoautotrophic organisms, research has also been conducted on heterotrophic suspension cell cultures, such as those of Arabidopsis thaliana, to investigate cytotoxicity. researchgate.net
In such bioassays, various endpoints are measured to determine the effect of the compound on cell viability and proliferation. These can include measurements of cell growth, membrane integrity, and metabolic activity. For instance, studies on human cancer cell lines have used assays to assess cell viability and the relative cell number after exposure to this compound. researchgate.net
Microalgae-based fluorimetric bioassays are particularly relevant for photoautotrophic systems. Using model green microalgae like Chlamydomonas reinhardtii, researchers have studied the interference of environmentally relevant concentrations of this compound on photosynthesis. mdpi.comnih.gov These bioassays, which measure changes in chlorophyll fluorescence, have confirmed a significant inhibitory effect at concentrations as low as 2 μg/L after a 30-minute exposure. mdpi.comnih.gov Such assays are scalable and can be adapted for high-throughput ecotoxicity testing of environmental samples. mdpi.com
Comet Assay for DNA Fragmentation Analysis
The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells. 21stcenturypathology.comcryoletters.orgplos.org It is widely used in genotoxicity testing to assess DNA strand breaks. nih.gov The application of the Comet assay has demonstrated that this compound can induce DNA damage. nih.govresearchgate.net
In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. nih.gov Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage. 21stcenturypathology.com
Studies using the Comet assay on the wing imaginal disks of Drosophila melanogaster larvae treated with this compound have shown a significant, dose-responsive increase in DNA damage, even at very low concentrations. nih.govresearchgate.net This genotoxic effect was observed after a 24-hour treatment period. nih.govresearchgate.net The assay has proven to be a valuable tool for evaluating the genotoxicity of this herbicide in both plant and animal cells. researchgate.netnih.gov
Table 2: Genotoxicity of this compound as Determined by the Comet Assay
| Organism/Cell Type | Concentration Range | Exposure Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Drosophila melanogaster (wing imaginal disk cells) | 2.5, 5, 7.5, and 10 mM | 24 hours | Positive dose-response for DNA damage | researchgate.net |
| Human cancer cells (MCF-7 and BeWo) | 50 and 200 µM | Not specified | Used to assess DNA damage | researchgate.net |
Flow Cytometry for Reactive Oxygen Species (ROS) Measurement
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells suspended in a fluid. mdpi.com It is widely used to measure the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can cause cellular damage, a condition known as oxidative stress. nih.govresearchgate.netnih.gov
The generation of ROS is a known secondary effect of PSII-inhibiting herbicides like this compound. frontiersin.org The blockage of the electron transport chain leads to an over-reduction of PSII and the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen and other ROS.
To measure ROS by flow cytometry, cells are treated with specific fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), that become fluorescent upon oxidation by ROS. nih.govresearchgate.net The intensity of the fluorescence from individual cells is then quantified by the flow cytometer, providing a measure of the intracellular ROS levels. nih.govmdpi.com This method allows for the analysis of a large number of cells, providing statistically robust data on the distribution of ROS production within a cell population. nih.gov While the general methodology is well-established, specific studies directly linking this compound exposure to ROS production measured by flow cytometry are part of the broader investigation into its toxicological effects.
Enzymatic Activity Assays (e.g., Acetylcholinesterase)
While this compound is primarily known as a herbicide, its effects are not limited to plants. Enzymatic activity assays are used to determine the impact of chemical compounds on specific enzyme functions, which can serve as biomarkers of exposure and effect. One such enzyme is acetylcholinesterase (AChE), which is crucial for nerve function in animals.
Studies have investigated the effects of this compound on AChE activity in non-target organisms like fish. In a study on juvenile goldfish (Carassius auratus), exposure to this compound resulted in a significant inhibition of brain AChE activity. nih.gov
Table 3: Effect of this compound on Brain Acetylcholinesterase (AChE) Activity in Goldfish (Carassius auratus)
| Concentration (µg/L) | Exposure Duration | Inhibition of Brain AChE Activity (%) | Reference |
|---|---|---|---|
| 500 | 24, 48, 72, and 96 hours | 9-12% | nih.gov |
These enzymatic assays are typically conducted in vitro using tissue homogenates or purified enzymes. The activity of the enzyme is measured by monitoring the rate of substrate conversion to a product, often one that is colored or fluorescent, allowing for spectrophotometric or fluorometric quantification. The results of such assays indicate that this compound can have neurotoxic effects, expanding the understanding of its potential impact on diverse biological systems beyond its primary herbicidal function. nih.gov
Future Research Directions and Emerging Applications
Development of Advanced Bioremediation and Phytoremediation Strategies for Environmental Decontamination
Bioremediation has emerged as an effective and environmentally friendly strategy for removing Diuron (B1670789) from contaminated environments. frontiersin.org The primary focus of future research is to enhance the efficiency and applicability of these biological treatments. A significant challenge is Diuron's tendency to be strongly adsorbed by soil organic matter, which reduces its bioavailability for microbial degradation. acs.org Furthermore, its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA), can be more toxic than the parent compound. nih.govbohrium.com
Advanced strategies are being developed to overcome these limitations. One promising approach involves the use of cyclodextrins, which can form inclusion complexes with Diuron, thereby increasing its solubility and bioavailability for degrading microorganisms. acs.org Research has demonstrated that a dual system composed of hydroxypropyl-β-cyclodextrin (HPBCD) and a two-member bacterial consortium (Arthrobacter sulfonivorans and Variovorax soli) can achieve almost complete mineralization of Diuron in soil systems, a significant improvement over single-strain or consortium-only approaches. acs.org
Future work will likely focus on identifying and engineering novel microbial strains and consortia with enhanced degradation capabilities, optimizing environmental conditions to support microbial activity, and scaling up these technologies for in-situ application in contaminated soils and water bodies. bohrium.com
Table 1: Microbial Strains Investigated for Diuron Bioremediation
| Microbial Strain/Consortium | Key Findings | Reference(s) |
|---|---|---|
| Variovorax sp. SRS16 | One of the first known bacterial strains capable of mineralizing Diuron. | frontiersin.org |
| Arthrobacter sulfonivorans | Capable of degrading Diuron. | acs.org |
| Advenella sp. | Isolated from contaminated soil and can degrade Diuron in solution. | bohrium.com |
| Consortium: A. sulfonivorans & V. soli | Used in a cyclodextrin-based system, this consortium achieved almost complete mineralization of Diuron to CO2. | acs.org |
| Three-member consortium (unspecified) | Able to mineralize Diuron in both solution and different soil types. | bohrium.com |
Application of Genetic Engineering and Molecular Breeding for Targeted Herbicide Resistance in Crops
The development of herbicide-resistant crops is a cornerstone of modern weed management. nih.govresearchgate.net While Diuron acts by inhibiting photosystem II (PSII), the principles used to engineer resistance to other herbicides offer a clear roadmap for future research. usu.edupsu.edu Research can be directed toward modifying the target site of the herbicide within the crop plant, rendering it insensitive to Diuron's effects. For PSII inhibitors like Diuron, the target is the D1 protein, encoded by the psbA gene. fao.org Natural or induced mutations in this gene, such as the S264G amino acid substitution found in triazine-tolerant oilseed rape, can confer resistance. fao.org
Future research will leverage advanced genetic engineering tools like CRISPR/Cas9 to introduce precise, targeted mutations into the psbA gene of elite crop varieties. nih.gov This gene-editing technology offers a more efficient and targeted alternative to traditional mutagenesis, which relies on random mutations and extensive screening. nih.govjst.go.jp Molecular breeding techniques, such as marker-assisted selection, can then be used to rapidly incorporate these resistance traits into locally adapted, high-yielding cultivars. fao.org This approach avoids the regulatory hurdles associated with transgenic methods that involve inserting foreign genes, as gene editing is often considered a non-transgenic approach. nih.gov
Table 2: Approaches for Developing Herbicide-Tolerant Crops
| Technique | Description | Key Advantages | Reference(s) |
|---|---|---|---|
| Traditional Mutagenesis | Inducing random mutations using chemical mutagens (e.g., EMS) or physical mutagens, followed by selection under herbicide pressure. | Non-transgenic approach; has successfully produced commercial varieties (e.g., Clearfield® crops). | nih.govfao.orgals-journal.com |
| Transgenic Approach | Inserting a foreign gene that confers resistance (e.g., from a bacterium or another plant) into the crop's genome. | Allows introduction of novel resistance mechanisms. | nih.govresearchgate.netresearchgate.net |
| Gene Editing (e.g., CRISPR/Cas9) | Precisely modifying an endogenous target gene (e.g., psbA for PSII inhibitors) to create a herbicide-tolerant version. | Highly precise and efficient; can be considered non-transgenic; allows for multiple specific mutations. | nih.gov |
Development of Novel Biosensors and Rapid Detection Systems for Environmental Monitoring
Effective environmental management of Diuron requires rapid, sensitive, and cost-effective detection methods. researchgate.net Future research is heavily invested in the development of novel biosensors that can provide real-time or near-real-time monitoring of Diuron concentrations in soil and water. nih.gov These systems offer significant advantages over traditional chromatographic methods, which are often time-consuming and require extensive sample preparation.
Several innovative biosensor platforms are emerging:
Cyanobacterial Biosensors: A novel biosensor using the cyanobacterium Synechocystis sp. strain PCC6803, genetically engineered with a luciferase gene, has been developed. nih.gov The light output of the bacteria correlates with its metabolic activity, which is inhibited by Diuron, allowing for sensitive detection at the parts-per-million level within 30 minutes. nih.gov
Electrochemical Immunosensors: These sensors utilize the high specificity of antibodies to detect Diuron. One advanced system employs screen-printed electrodes modified with carboxylated carbon nanotubes functionalized with a hapten molecule. rsc.org This electrochemical immunoassay analyzer (EIA) demonstrated excellent sensitivity, with a detection limit around 0.1 pg mL⁻¹. rsc.org
Algal Biosensors: Biosensors based on the inhibition of enzymes in algal cells, such as Chlorella sp., have also been developed, offering a low limit of detection (0.006 μM for Diuron) and a rapid response time of 20 minutes. acs.org
Ongoing research aims to improve the stability, selectivity, and portability of these biosensors, making them suitable for field-based environmental monitoring. acs.orgscirp.org
Table 3: Comparison of Emerging Biosensors for Diuron Detection
| Biosensor Type | Biological Element | Transduction Method | Detection Limit (Diuron) | Response Time | Reference(s) |
|---|---|---|---|---|---|
| Cyanobacterial Biosensor | Synechocystis sp. PCC6803 (luciferase-marked) | Bioluminescence | ppm level | 30 minutes | nih.gov |
| Electrochemical Immunosensor | Anti-Diuron Antibodies / Hapten-CNTs | Amperometry / Voltammetry | ~0.1 pg mL⁻¹ | Not specified | rsc.org |
| Algal-Cell Biosensor | Chlorella sp. | Electrochemical | 0.006 μM | 20 minutes | acs.org |
| Disposable Immunosensor | Anti-Diuron Antibodies | Electrochemical | ~1 ppt | Not specified | researchgate.net |
Integration of Omics Technologies (e.g., RNA-sequencing) for Comprehensive Biological Response Analysis
Understanding the complex biological responses of non-target organisms to Diuron exposure is crucial for a complete ecotoxicological assessment. The integration of "omics" technologies—such as genomics, transcriptomics (RNA-sequencing), proteomics, and metabolomics—is a powerful emerging field for this purpose. A particularly promising area is environmental epigenetics, which studies how environmental factors induce heritable changes in gene expression without altering the DNA sequence itself. nih.gov
Recent research on the Pacific oyster (Crassostrea gigas) has utilized whole-genome bisulfite sequencing (WGBS) to create a single-nucleotide resolution methylome. nih.gov This study revealed that parental exposure to Diuron has a discernible impact on the DNA methylation patterns of their offspring. nih.gov Most of the differentially methylated regions were found within the coding sequences of genes. nih.gov While the correlation between these methylation changes and actual gene expression (RNA levels) was observed for only a small subset of genes, the findings are significant. nih.gov They demonstrate that Diuron can induce heritable epigenetic modifications, opening the door for the development of novel biomarkers based on these "epimutations" to serve as early indicators of marine pollution. nih.govnih.gov
Future research will likely expand the use of RNA-sequencing and other omics tools to a wider range of organisms to build a comprehensive picture of the sublethal effects of Diuron, identify key pathways affected, and understand the mechanisms of adaptation to chemical stress. nih.gov
Refinement of Predictive Models for Environmental Fate and Ecotoxicological Impact
Predictive models are indispensable tools for assessing the environmental risk of pesticides like Diuron. researchgate.netrsc.org They provide a quantitative framework for understanding the sources, transport, and fate of chemicals in the environment. rsc.org Future research is focused on refining these models to improve their accuracy, particularly for complex and highly dynamic environmental systems.
One study evaluated a pesticide fate model over a ten-year period in a Mediterranean vineyard, assessing its ability to predict Diuron concentrations in surface runoff. researchgate.net The results showed that while the model performed well on average, its annual performance varied, suggesting that long-term data is necessary for robust calibration in variable climates. researchgate.net Another significant modeling effort described the fate of Diuron in a tropical river catchment in Australia, successfully predicting its transfer to the Great Barrier Reef lagoon. leuphana.de This model incorporated highly variable rainfall and flood events, demonstrating that fate models can be adapted to dynamic conditions. rsc.orgleuphana.de
Key areas for future refinement include:
Improving Parameterization: More accurate determination of key input parameters like pesticide degradation half-life, sorption coefficients, and the depth of the soil mixing layer is critical. researchgate.net
Handling Data Variability: Employing advanced statistical methods, such as Bayesian inference, can help characterize the uncertainty and variability in experimental data used to build and validate models. nih.gov
Integrating Ecotoxicological Effects: Coupling environmental fate models with toxicokinetic-toxicodynamic (TKTD) models will allow for a more direct link between predicted environmental concentrations and potential effects on organisms and populations. ecotoxmodels.orgifremer.fr
These advancements will lead to more reliable risk assessments and better-informed management decisions. rsc.org
Sustainable Agricultural Practices and Environmental Risk Mitigation Strategies
Given the identified risks of Diuron, a major focus of future research and policy is the development and implementation of sustainable agricultural practices and risk mitigation strategies. epa.govnationbuilder.com The goal is to minimize the off-site movement of Diuron into sensitive aquatic and terrestrial ecosystems while maintaining effective weed control.
The U.S. Environmental Protection Agency (EPA) has proposed mitigation measures to address ecological risks, which include potential restrictions on certain uses. epa.gov Best Management Practices (BMPs) are central to risk reduction and include:
Reducing Runoff and Drift: This can be achieved by avoiding applications before heavy rainfall, using untreated buffer zones or setbacks around water bodies (e.g., 60 feet for ground applications), and employing drift-reduction technologies like shielded sprayers. usu.edunationbuilder.com
Optimizing Application: Spot spraying or banded applications can significantly reduce the total amount of herbicide used compared to broadcast spraying. nationbuilder.com
Adopting Integrated Weed Management (IWM): IWM combines various control methods to reduce reliance on any single tactic. This includes non-chemical strategies such as mechanical cultivation, mowing, and flameweeding. nationbuilder.comnih.govmdpi.com
Future research will continue to refine these strategies and promote their adoption to ensure that essential weed control can be achieved in a manner that is both agriculturally productive and environmentally sustainable. biobasedpress.eu
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) to ensure high yield and purity?
- Methodological Answer: DCMU is synthesized by reacting 3,4-dichloroaniline with methyl haloformate and dimethylamine under reflux conditions. The reaction is optimized in inert solvents (e.g., toluene) with a base (e.g., triethylamine) to neutralize HCl by-products. This method achieves >85% yield with high purity, as confirmed by HPLC and NMR .
Q. How does DCMU inhibit photosynthetic electron transport, and what experimental setups are used to study this mechanism?
- Methodological Answer: DCMU blocks electron transfer at the plastoquinone-binding site (QB) in Photosystem II (PSII), halting oxygen evolution. Researchers use isolated chloroplasts or algae (e.g., Chlamydomonas reinhardtii) incubated with DCMU (10–100 µM) under controlled light. Oxygen evolution is measured polarographically, and chlorophyll fluorescence induction kinetics (e.g., JIP-test) quantify PSII activity .
Q. What analytical methods are recommended for quantifying DCMU in environmental or biological samples?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. DCMU solutions in acetonitrile or acetone (100–5,000 µg/mL) are used for calibration. Mass spectrometry (LC-MS/MS) enhances sensitivity for trace analysis in soil or water matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the reported herbicidal efficacy of DCMU across different plant species?
- Methodological Answer: Species-specific responses arise from differences in cuticle permeability or metabolic detoxification. Dose-response assays under controlled conditions (e.g., pre-emergence vs. post-emergence applications) are critical. For example, DCMU inhibits carrot growth minimally but severely damages onions, requiring species-specific EC50 determination .
Q. What methodological approaches are used to modify DCMU’s structure to investigate its site-specific binding in PSII?
- Methodological Answer: Isosteric replacements (e.g., substituting methyl groups with ethyl or halogenated moieties) are synthesized via urea-forming reactions between substituted isocyanates and amines. Binding affinity is tested using competitive displacement assays with radiolabeled [<sup>14</sup>C]-DCMU in thylakoid membranes .
Q. How does DCMU’s mode of action vary in non-photosynthetic organisms, such as cyanobacteria or fungi?
- Methodological Answer: In cyanobacteria (e.g., Synechocystis), DCMU disrupts electron transport but may also inhibit nitrogenase activity. Researchers use proteomics (2D-PAGE) and gene knockout strains to differentiate PSII-dependent vs. PSII-independent toxicity. For fungi, ATP synthesis assays in isolated mitochondria clarify off-target effects .
Q. What strategies mitigate DCMU’s environmental persistence while retaining its research utility?
- Methodological Answer: Photocatalytic degradation using TiO2 nanoparticles under UV light reduces DCMU residues in aqueous systems. Bioremediation with Pseudomonas spp. expressing chlorophenyl-degrading enzymes is also explored. Stability studies (e.g., half-life in soil/water) guide eco-friendly disposal protocols .
Contradictions and Data Gaps
Q. Why do some studies report DCMU as a pure PSII inhibitor, while others note ancillary effects on chloroplast enzymes?
- Methodological Answer: DCMU at high concentrations (>50 µM) non-specifically inhibits copper-dependent enzymes (e.g., polyphenoloxidase) in chloroplasts. Researchers must validate PSII-specific effects using dual measurements: oxygen evolution (PSII activity) and enzyme activity assays (e.g., catechol oxidation for polyphenoloxidase) .
Q. How do temperature and light intensity modulate DCMU’s inhibitory efficiency in photosynthetic studies?
- Methodological Answer: Elevated temperatures (>30°C) reduce DCMU binding to PSII due to conformational changes in the QB site. Variable chlorophyll fluorescence measurements under modulated light (e.g., PAM fluorometry) control for temperature artifacts. Standardized protocols (25°C, 500 µmol photons·m<sup>−2</sup>·s<sup>−1</sup>) ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
